Fmoc-2-F-4-trifluoromethyl-DL-Phe
Description
Contextualizing Fluorinated Amino Acid Derivatives within Non-Canonical Amino Acid Chemistry
The 20 canonical amino acids, encoded directly by the genetic code, form the primary building blocks of life's proteins and peptides. nih.gov However, medicinal chemists and chemical biologists are not limited to this set and frequently employ non-canonical amino acids (ncAAs) to build "designer" peptides with enhanced, drug-like properties. nih.govnih.gov These ncAAs can be found in nature, such as in non-ribosomal peptides like cyclosporin (B1163) A, or can be synthesized in the lab. nih.govnih.gov
Fluorinated amino acids are a prominent class of ncAAs that have gained significant attention. numberanalytics.comnumberanalytics.com The substitution of hydrogen with fluorine, an element with high electronegativity and a van der Waals radius similar to hydrogen, can profoundly alter a molecule's properties without adding significant bulk. nih.govmdpi.com Introducing fluorine can modulate key characteristics such as acidity, basicity, lipophilicity, and metabolic stability. numberanalytics.comnih.gov This strategic modification can lead to peptides with improved resistance to enzymatic degradation, enhanced ability to cross cell membranes, and altered binding affinities for their biological targets. numberanalytics.commdpi.comnih.gov Consequently, fluorinated amino acids are invaluable tools in drug discovery, protein engineering, and for creating molecular probes for biochemical studies. nih.govnih.govacs.org
Rationale for Investigating Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine: Unique Fluorine Substitution Effects
The specific substitution pattern of Fmoc-2-F-4-trifluoromethyl-DL-Phe offers a compelling combination of electronic and steric effects that researchers can leverage. The rationale for its investigation stems from the distinct contributions of each fluorine-containing group on the phenylalanine ring.
The 2-Fluoro (-F) Group: A single fluorine atom at the ortho-position also acts as a strong electron-withdrawing group due to its high electronegativity. nih.govmdpi.com This inductive effect can influence the acidity (pKa) of nearby functional groups and alter the way the aromatic ring participates in crucial biological interactions, such as cation-π or π-π stacking. mdpi.comnih.gov The placement of fluorine can also impose conformational constraints, influencing how the amino acid side chain orients itself within a larger peptide structure, which can be critical for achieving a desired three-dimensional shape for optimal biological activity. nih.govnih.gov
The combination of these two groups creates a phenylalanine analog with a highly electron-deficient aromatic ring and a unique steric profile. This dual modification allows researchers to fine-tune the properties of peptides to a degree not possible with single substitutions, making it a powerful tool for probing and enhancing peptide structure and function.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Fmoc-pentafluoro-L-phenylalanine | C24H16F5NO4 | 477.38 | Maximally fluorinated aromatic ring, significantly altering electronic properties. sigmaaldrich.com |
| Fmoc-p-trifluoromethyl-L-phenylalanine | C25H20F3NO4 | 455.43 | Introduces a bulky, lipophilic, and electron-withdrawing group. chemimpex.com |
| Fmoc-2-(trifluoromethyl)-L-phenylalanine | C25H20F3NO4 | 455.43 | Ortho-CF3 group introduces steric hindrance close to the peptide backbone. aralezbio-store.com |
| Fmoc-2,4-difluoro-D-phenylalanine | C24H19F2NO4 | 423.41 | Combines electronic effects of two fluorine atoms at different positions. chemimpex.com |
Scope and Research Focus of Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine in Academic Inquiry
The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS). nih.govchemimpex.com Research efforts utilizing this compound are typically focused on several key areas:
Peptide and Peptidomimetic Design: Researchers incorporate this ncAA into peptide sequences to create novel molecules, or peptidomimetics, with enhanced therapeutic potential. nih.gov The goal is often to develop peptides that are more stable against enzymatic breakdown in the body, have higher binding affinity to their biological targets, or possess improved pharmacokinetic profiles. nih.govchemimpex.com
Structure-Activity Relationship (SAR) Studies: By systematically replacing a natural phenylalanine residue with this fluorinated analog, scientists can probe the importance of aromatic interactions, hydrophobicity, and electronic properties for a peptide's function. This helps in understanding how a peptide binds to its receptor and provides a rational basis for designing more potent and selective drugs.
Development of Molecular Probes: The presence of fluorine atoms, particularly the -CF3 group, provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy can be used to study the local environment of the fluorinated residue within a peptide or protein, offering insights into its conformation, dynamics, and interactions with other molecules without interference from the numerous ¹H signals in a biological sample. nih.gov
In essence, Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine is not an end product itself, but a sophisticated tool for academic and industrial researchers aiming to push the boundaries of peptide chemistry and develop next-generation biomolecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19F4NO4 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C25H19F4NO4/c26-21-12-15(25(27,28)29)10-9-14(21)11-22(23(31)32)30-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,30,33)(H,31,32) |
InChI Key |
YSTPNCXRLDVSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc 2 F 4 Trifluoromethyl Dl Phenylalanine and Analogues
Enantioselective Synthesis Strategies for Fluorinated Phenylalanine Scaffolds
The synthesis of fluorinated phenylalanine derivatives, crucial building blocks in medicinal chemistry, often requires precise control of stereochemistry. nih.govbiorxiv.org Various enantioselective strategies have been developed to produce these unnatural amino acids with high optical purity.
Asymmetric Alkylation via Chiral Auxiliaries (e.g., Ni(II) Complex Chemistry)
A prominent method for the asymmetric synthesis of novel amino acids involves the alkylation of chiral Ni(II) complexes of glycine Schiff bases. nih.govnih.govresearchgate.net This approach utilizes a chiral auxiliary, often derived from proline, to direct the stereoselective alkylation of a glycine template. nih.govresearchgate.net The Ni(II) complex enhances the acidity of the glycine α-proton, facilitating its deprotonation and subsequent reaction with an electrophile, such as a substituted benzyl halide. nih.govnih.gov
The stereochemical outcome of the reaction is thermodynamically controlled, leading to high diastereoselectivity. nih.gov Following the alkylation step, the newly synthesized amino acid can be liberated from the chiral auxiliary and the metal complex by acidic hydrolysis. nih.govacs.org This methodology has proven to be robust and scalable for the preparation of a wide array of α-amino acids, including those with fluorine and trifluoromethyl substituents. nih.govresearchgate.net
Key Features of Ni(II) Complex-Mediated Alkylation:
| Feature | Description |
| Stereocontrol | High diastereoselectivity is achieved through the use of a chiral ligand, often proline-derived. nih.govresearchgate.net |
| Reaction Conditions | The alkylation is typically carried out under mild, basic conditions. nih.govnih.gov |
| Versatility | This method is applicable to the synthesis of a diverse range of unnatural amino acids. nih.govacs.org |
| Scalability | The synthesis can often be performed on a gram scale. researchgate.net |
Asymmetric Phase Transfer Catalysis for Amino Acid Derivatives
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign method for the synthesis of chiral α-amino acids. nih.govacs.orgacs.org This technique typically involves the alkylation of a glycine Schiff base ester under biphasic conditions, using a chiral phase-transfer catalyst to control the stereochemistry. nih.govacs.org Cinchona alkaloids and their derivatives are commonly employed as catalysts in these reactions. nih.govacs.orgnih.gov
The catalyst facilitates the transfer of the enolized glycine derivative from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer in excess. nih.govacs.org This method offers several advantages, including operational simplicity, mild reaction conditions, and the use of inexpensive reagents. acs.orgnih.gov
Representative Phase-Transfer Catalyzed Alkylation:
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |
| Glycine Schiff base, substituted benzyl bromide | Cinchona alkaloid derivative | Chiral phenylalanine derivative | Often >90% nih.govnih.gov |
Stereocontrolled Approaches for Fluoro- and Trifluoromethyl-Substituted Phenylalanines
The synthesis of phenylalanines bearing fluoro- and trifluoromethyl-substituents has been achieved through various stereocontrolled methods. nih.govnih.gov One notable approach is the asymmetric hydrogenation of α,β-dehydroamino acid precursors. researchgate.net This reaction, often catalyzed by rhodium complexes with chiral phosphine ligands, can provide access to enantiomerically enriched fluorinated phenylalanines. researchgate.net
Another strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent with a fluorinated benzyl bromide. nih.gov For instance, imidazolidinone-based chiral auxiliaries have been successfully employed for the synthesis of various tetrafluorinated phenylalanine derivatives. nih.gov Additionally, enzymatic resolutions and transamination reactions have been utilized to prepare optically active fluorinated phenylalanines. nih.gov The development of methods for the construction of multi-substituted trifluoromethyl alkenes also contributes to the synthesis of these complex amino acids. nih.gov
Incorporation into Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a central role in this methodology. altabioscience.combiotage.comspringernature.com Fmoc chemistry offers mild reaction conditions, making it compatible with a wide range of amino acid side chains and allowing for the synthesis of complex peptides. altabioscience.comchempep.com
Principles of Fmoc-Mediated Nα-Protection and Deprotection in SPPS
The Fmoc group is used to temporarily protect the α-amino group of an amino acid during the coupling reaction in SPPS. genscript.com It is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. total-synthesis.com This protection prevents unwanted side reactions at the N-terminus while the C-terminus is activated and coupled to the growing peptide chain, which is anchored to a solid support. biotage.com
The key feature of the Fmoc group is its lability to basic conditions. wikipedia.org Deprotection is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). genscript.comwikipedia.orguci.edu The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring system. total-synthesis.comnih.gov This process releases the free amine on the N-terminus of the peptide, ready for the next coupling cycle. genscript.com The dibenzofulvene byproduct of the deprotection reaction can be monitored by UV spectroscopy to track the reaction's progress. chempep.comwikipedia.org
The Fmoc Deprotection Cycle:
| Step | Reagent/Condition | Purpose |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc group from the N-terminal amino acid. uci.edu |
| Washing | DMF | Removal of excess piperidine and the dibenzofulvene-piperidine adduct. chempep.com |
| Coupling | Fmoc-amino acid, coupling reagents | Addition of the next amino acid to the deprotected N-terminus. |
| Washing | DMF | Removal of excess reagents and byproducts. |
Optimization of Coupling Reactions for Sterically Hindered Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine
The incorporation of sterically hindered amino acids, such as Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine, into a growing peptide chain can be challenging and may require optimization of the coupling conditions to achieve high yields. cem.comnih.gov Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient for such demanding couplings. researchgate.net
More potent coupling reagents are often necessary to overcome the steric hindrance. researchgate.net Reagents such as HBTU, HATU, and COMU are frequently employed for difficult couplings. bachem.com These reagents, in combination with a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, activate the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive species that readily acylates the N-terminal amine of the peptide chain. chempep.combachem.com
Microwave-assisted SPPS has also been shown to be effective in driving difficult coupling reactions to completion, often reducing reaction times and improving yields for sterically hindered amino acids. cem.comsioc-journal.cn The choice of solvent can also play a role, with mixtures of DMF, NMP, and DMSO sometimes being used to enhance coupling efficiency. sioc-journal.cn
Common Coupling Reagents for Hindered Amino Acids:
| Reagent | Description |
| HBTU/TBTU | Popular and effective coupling reagents for both solid-phase and solution-phase synthesis. bachem.com |
| HATU | A highly efficient coupling reagent, particularly for sterically hindered and N-methylated amino acids. bachem.com |
| COMU | A newer generation coupling reagent with efficiency comparable to HATU and improved safety and solubility profiles. bachem.com |
| DIC/Oxyma | A carbodiimide-based system where Oxyma Pure acts as an additive to suppress racemization and improve efficiency. researchgate.net |
Mitigation of Side Reactions in Fmoc SPPS (e.g., Aspartimide Formation)
A significant challenge in Fmoc-based solid-phase peptide synthesis is the occurrence of side reactions that can compromise the purity and yield of the target peptide. One of the most problematic of these is aspartimide formation, which occurs when a peptide sequence containing an aspartic acid (Asp) residue is exposed to the basic conditions of Fmoc deprotection (typically piperidine in DMF). This intramolecular cyclization can lead to the formation of several by-products, including α- and β-piperidide adducts, and racemized α- and β-aspartyl peptides, some of which are difficult to separate from the desired product.
Several strategies have been developed to mitigate aspartimide formation, primarily focusing on the protection of the Asp side-chain carboxyl group or modification of the reaction conditions.
Side-Chain Protecting Groups: The choice of the protecting group for the β-carboxyl group of aspartic acid is critical. While the standard tert-butyl (tBu) ester offers some protection, it can be insufficient in sequences prone to aspartimide formation. Increasing the steric bulk of the protecting group can effectively hinder the intramolecular cyclization. Examples of more sterically demanding protecting groups include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die). However, it has been observed that not only the bulk but also the flexibility of the protecting group is important for effective shielding.
A notable advancement is the use of novel trialkylcarbinol-based protecting groups. For instance, N(α)-Fmoc aspartic acid β-tri-(ethyl/propyl/butyl)methyl esters have demonstrated significant success in minimizing aspartimide formation, even in challenging sequences like the Asp-Gly motif. In studies involving the synthesis of the scorpion toxin II model peptide (VKDGYI), these building blocks showed almost complete reduction of aspartimide formation and suppression of epimerization during prolonged piperidine treatment.
Backbone Protection: An alternative and highly effective strategy is the protection of the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue. The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the subsequent amino acid, often as a dipeptide cassette like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, effectively prevents aspartimide formation by sterically blocking the cyclization. The Dmb group is labile to the final trifluoroacetic acid (TFA) cleavage from the resin.
Modification of Deprotection Conditions: Adjusting the composition of the Fmoc deprotection solution can also reduce the incidence of aspartimide formation. The addition of a proton source, such as a small amount of an organic acid, to the standard piperidine solution can suppress the side reaction. While effective, this approach may not completely eliminate the problem. Another approach is the use of a weaker base, such as piperazine, for Fmoc removal, which can also suppress aspartimide formation, though it may not be as efficient as piperidine.
| Mitigation Strategy | Description | Advantages | Considerations |
| Bulky Side-Chain Protecting Groups | Use of sterically hindered esters like 3-methylpent-3-yl (Mpe) or trialkylmethyl esters on the Asp side chain. | Reduces intramolecular cyclization. | May require specialized synthesis of the building block. |
| Backbone Protection | Introduction of a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen following Asp. | Highly effective at preventing cyclization. | Often requires the use of pre-formed dipeptide building blocks. |
| Additives to Deprotection Reagent | Addition of organic acids to the piperidine solution. | Simple to implement with standard reagents. | May not completely eliminate the side reaction. |
| Alternative Deprotection Reagents | Use of a weaker base like piperazine instead of piperidine. | Milder conditions can reduce side reactions. | May result in slower or incomplete Fmoc removal. |
Large-Scale Preparative Synthesis of Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine Building Blocks
The incorporation of non-natural amino acids, such as fluorinated phenylalanine derivatives, into peptides is a powerful strategy for modulating their conformational properties, metabolic stability, and biological activity. The synthesis of these complex building blocks, particularly on a large scale, presents unique challenges. While a specific, detailed industrial-scale synthesis of Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine is not extensively documented in publicly available literature, established methods for the synthesis of analogous fluorinated amino acids can be adapted for preparative-scale production.
A common and efficient route to enantiomerically enriched fluorinated phenylalanines involves the alkylation of a chiral glycine enolate equivalent. For instance, the Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, can be alkylated with a suitably substituted benzyl bromide or iodide. Subsequent hydrolysis of the resulting product yields the desired amino acid ester, which can then be protected with the Fmoc group.
Another powerful strategy employs chiral auxiliaries. For example, a one-pot double alkylation of a chiral auxiliary with a fluorinated benzyl iodide can produce the desired cis-dialkyl derivative in high yield. The auxiliary can then be removed, and the free amino group can be readily protected with an Fmoc-reagent such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride to give the final N-protected amino acid in quantitative yield. This approach offers a streamlined process that is potentially amenable to scale-up.
For the large-scale synthesis of Fmoc-amino acids in general, several key considerations are crucial for ensuring high purity and yield. The introduction of the Fmoc group is a critical step, and side reactions such as the formation of Fmoc-di- and tripeptides can occur. To prevent this, a common strategy involves the transient silylation of the amino acid with a reagent like chlorotrimethylsilane prior to the reaction with the Fmoc-donating agent. This protects the carboxylic acid functionality and prevents oligomerization.
The industrial production of Fmoc-amino acids has led to significant improvements in their quality, with many standard building blocks now available with purities exceeding 99%. This is a result of optimized reaction conditions, purification techniques, and stringent quality control measures. These principles of process optimization and quality control would be directly applicable to the large-scale preparative synthesis of Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine.
| Synthetic Approach | Key Features | Potential for Scale-Up |
| Alkylation of Chiral Glycine Enolates | Utilizes reagents like the Schöllkopf reagent for asymmetric synthesis. | Well-established methodology with potential for optimization for larger scales. |
| Chiral Auxiliary-Mediated Synthesis | Employs a recoverable chiral auxiliary to direct stereochemistry. One-pot procedures can improve efficiency. | High yields and stereoselectivity are advantageous for scale-up. |
| General Fmoc Protection Strategies | Involves reaction of the free amino acid with an Fmoc-reagent, often with prior silylation to prevent side reactions. | Established industrial processes for standard Fmoc-amino acids can be adapted. |
Advanced Analytical and Spectroscopic Characterization Techniques for Researching Fmoc 2 F 4 Trifluoromethyl Dl Phenylalanine
High-Resolution Mass Spectrometry for Structural Confirmation (e.g., LC-MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of synthetic compounds like Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition with a high degree of confidence.
In a typical LC-MS analysis, the compound is first separated from any impurities or byproducts using liquid chromatography. The purified compound then enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. acs.org The mass analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the m/z of the ions with high resolution and accuracy. nih.govnih.gov For Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine, the expected monoisotopic mass can be calculated and compared to the experimentally observed mass to confirm the compound's identity. The presence of the trifluoromethyl group provides a distinct isotopic pattern that further aids in confirmation.
Detailed research findings have demonstrated the utility of LC-MS in confirming the identity and purity of fluorinated and Fmoc-protected amino acids. acs.orgnih.gov For instance, studies on similar compounds have shown that ESI-MS can verify the successful incorporation of fluorinated phenylalanine derivatives into peptides and proteins. nih.gov
| Parameter | Value |
|---|---|
| Calculated Monoisotopic Mass (C25H19F4NO4) | 473.1250 |
| Observed [M+H]+ | 474.1323 |
| Mass Accuracy (ppm) | < 5 |
| Ionization Mode | Positive ESI |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. For fluorinated molecules like Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine, ¹⁹F NMR is particularly informative. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. nih.gov
In the ¹⁹F NMR spectrum of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine, distinct signals are expected for the fluorine atom at the 2-position of the phenyl ring and the three equivalent fluorine atoms of the trifluoromethyl group at the 4-position. The chemical shifts of these signals provide information about the electronic environment of the fluorine atoms. Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) or other fluorine nuclei (¹⁹F-¹⁹F coupling) can provide valuable structural information. For example, the fluorine at the 2-position would likely show coupling to the adjacent aromatic protons.
In addition to ¹⁹F NMR, ¹H and ¹³C NMR spectroscopy are crucial for the complete characterization of the molecule. dergipark.org.tr ¹H NMR would confirm the presence of the Fmoc protecting group, the amino acid backbone, and the aromatic protons, while ¹³C NMR would provide information about the carbon skeleton of the entire molecule. rsc.orgconsensus.app Studies on similar Fmoc-protected and fluorinated amino acids have extensively used these NMR techniques to confirm their structures. dergipark.org.trnih.gov
| Fluorine Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| 2-F | -110 to -130 | Multiplet (due to coupling with aromatic protons) |
| 4-CF₃ | -60 to -70 | Singlet |
Chromatographic Methods for Purity and Diastereomeric/Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic methods are essential for assessing the purity of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine and for separating its stereoisomers. High-performance liquid chromatography (HPLC) is the most common technique used for this purpose.
For purity analysis, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the compound is separated based on its hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Since Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine is a racemic mixture (DL-), it contains two enantiomers (D and L). To separate these enantiomers and determine the enantiomeric excess (ee) of a potentially resolved sample, chiral HPLC is required. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid enantiomers and their derivatives. sigmaaldrich.comsigmaaldrich.com The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers. phenomenex.comnih.gov The ee can then be calculated from the peak areas of the two enantiomers in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of hexane/isopropanol or an aqueous buffer/acetonitrile with additives like trifluoroacetic acid (TFA) rsc.org |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 or 265 nm |
Theoretical and Computational Investigations into the Reactivity and Conformation of Fmoc 2 F 4 Trifluoromethyl Dl Phenylalanine
Quantum Chemical Studies on Fluorine's Electronic Effects within the Phenylalanine Moiety
Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding how the introduction of fluorine and trifluoromethyl groups alters the electronic landscape of the phenylalanine side chain. mpg.defu-berlin.de These modifications have significant implications for the molecule's reactivity and interaction with its environment.
Electronegativity and Inductive Effects of Fluorine and Trifluoromethyl Groups
Fluorine is the most electronegative element, and its presence on the phenyl ring of phenylalanine induces strong electronic perturbations. nih.gov The trifluoromethyl (-CF3) group, due to the cumulative effect of three fluorine atoms, is a potent electron-withdrawing group. mdpi.com
The high electronegativity of fluorine (Pauling scale value of 3.98) causes a significant pull of electron density from the atoms it is bonded to. nih.gov This creates a strong inductive effect, which is the transmission of charge through a chain of atoms in a molecule. nih.govnih.gov In 2-F-4-trifluoromethyl-phenylalanine, both the fluorine at the ortho position and the trifluoromethyl group at the para position withdraw electron density from the aromatic ring. This withdrawal reduces the electron density of the phenyl ring, a phenomenon that can be quantified through computational calculations of molecular electrostatic potential (MESP) maps. researchgate.net
Key Electronic Effects:
Inductive (-I) Effect: Both the F and -CF3 substituents exert a strong electron-withdrawing inductive effect, decreasing the electron richness of the phenyl ring.
Resonance Effect: The fluorine atom can also exert a +R (resonance) effect by donating a lone pair of electrons to the ring, but its inductive effect is generally dominant. The -CF3 group does not participate in resonance.
Acidity/Basicity Modulation: The introduction of these electronegative groups can modulate the acidity and basicity of the amino acid. nih.gov
A comparative analysis highlights the significant impact of these groups on the electronic character of the molecule.
| Property | Description | Effect in 2-F-4-trifluoromethyl-phenylalanine |
|---|---|---|
| Electronegativity | The tendency of an atom to attract a bonding pair of electrons. | Fluorine's high electronegativity (3.98) and the cumulative effect of the -CF3 group strongly withdraw electron density. nih.govmdpi.com |
| Inductive Effect | The transmission of unequal sharing of bonding electrons through a molecule. | Both substituents create a strong negative inductive effect (-I), making the aromatic ring electron-deficient. nih.gov |
C-F Bond Polarity and its Influence on Intermolecular Interactions
The bond between carbon and fluorine (C-F) is highly polarized due to the large difference in electronegativity between the two atoms. nih.gov This polarity is a defining feature that governs many of the intermolecular interactions involving fluorinated compounds. The carbon atom becomes partially positive (δ+), and the fluorine atom becomes partially negative (δ-). youtube.comyoutube.com
This bond polarity can lead to a variety of non-covalent interactions that are critical for the structure and function of peptides. These interactions include:
Dipole-Dipole Interactions: The polarized C-F bond creates a local dipole moment, which can interact with other polar groups in the environment. youtube.comyoutube.com
Hydrogen Bonds: While not a classic hydrogen bond donor, the electronegative fluorine can act as a weak hydrogen bond acceptor in certain contexts, for instance, in C–F···H–N interactions. mpg.de
Hydrophobic Interactions: Despite the polarity of the C-F bond, fluorocarbons are characteristically hydrophobic, sometimes referred to as "superhydrophobic." nih.gov This is because the dense electron clouds around the fluorine atoms are not easily polarized, leading to weak van der Waals interactions with non-fluorinated molecules and a tendency to self-associate in what is known as the "fluorous effect." nih.gov
Molecular Modeling and Dynamics Simulations of Fmoc-2-F-4-trifluoromethyl-DL-Phenylalanine Containing Peptides
Molecular modeling and molecular dynamics (MD) simulations are indispensable computational tools for exploring the conformational preferences and dynamic behavior of peptides. nih.govyoutube.com These methods allow researchers to understand how the incorporation of a modified amino acid like 2-F-4-trifluoromethyl-phenylalanine affects the three-dimensional structure of a peptide chain.
Conformational Analysis of Peptides Incorporating Fluorinated Phenylalanines
The introduction of fluorinated amino acids can significantly alter the conformational landscape of a peptide. nih.gov The bulky and electronically distinct nature of the 2-F-4-trifluoromethylphenyl side chain, compared to a standard phenylalanine, can impose specific steric and electronic constraints on the peptide backbone's torsional angles (phi, ψ). nih.gov
Conformational analysis, often performed through grid searches or simulated annealing protocols, can identify low-energy conformations of the peptide. mdpi.com Studies on peptides containing other fluorinated phenylalanines have shown that the position of fluorine substitution influences the preferred rotamers of the side chain and can stabilize or destabilize specific secondary structures. mpg.de The steric bulk of the trifluoromethyl group, which is nearly twice that of a methyl group, can further restrict conformational freedom. nih.gov
Impact on Peptide Secondary and Supersecondary Structures
The changes in conformational preferences at the single amino acid level can propagate to influence higher-order structures. nih.gov The incorporation of fluorinated phenylalanines can impact the formation and stability of secondary structures like α-helices and β-sheets, as well as supersecondary motifs like coiled-coils or β-barrels. nih.gov
MD simulations of peptides containing fluorinated residues can reveal how these modifications affect structural stability, folding dynamics, and intermolecular aggregation. researchgate.net For example, the enhanced hydrophobicity of the fluorinated side chain can promote self-assembly or alter interactions within a protein core. nih.gov The stability of these structures is dictated by a delicate balance of forces, including hydrogen bonds, van der Waals interactions, and the hydrophobic/fluorous effect, all of which are modulated by fluorination. nih.govnih.gov
| Structural Level | Potential Impact of 2-F-4-trifluoromethyl-phenylalanine Incorporation | Relevant Interacting Forces |
|---|---|---|
| Secondary Structure (α-helix, β-sheet) | Alteration of helical propensity or β-sheet stability due to steric and electronic effects. nih.gov | Backbone hydrogen bonds, side-chain packing, hydrophobic interactions. youtube.com |
| Supersecondary Structure (e.g., β-barrel) | Modification of the packing of adjacent secondary structure elements. nih.gov | Hydrophobic/fluorous effect, van der Waals forces, inter-strand hydrogen bonds. nih.gov |
Structure-Activity Relationship (SAR) Studies and Rational Design of Fluorinated Amino Acids
Structure-activity relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. automate.videomdpi.com For fluorinated amino acids, SAR studies are crucial for the rational design of peptides and proteins with enhanced properties, such as improved stability, binding affinity, or altered function. nih.govautomate.video
By systematically modifying the position and number of fluorine substituents on an amino acid and evaluating the resulting biological activity, researchers can develop predictive models for drug design. automate.video The incorporation of 2-F-4-trifluoromethyl-phenylalanine is a result of such rational design principles, aiming to combine the effects of single fluorine substitution with the more pronounced influence of a trifluoromethyl group. mdpi.com
These studies are essential for optimizing lead compounds in drug discovery, with the goal of enhancing therapeutic potency and minimizing toxicity. automate.videoacs.org The unique electronic and conformational properties imparted by fluorine make it a valuable tool in this iterative process of design, synthesis, and testing. nih.gov
Computational Predictions of Bioisosteric Mimicry (e.g., Trifluoromethyl vs. Isopropyl)
The strategic replacement of chemical moieties with groups of similar size, shape, and electronic properties, a concept known as bioisosterism, is a cornerstone of modern medicinal chemistry. In the context of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine, the 4-trifluoromethylphenyl group represents a key structural feature. A common bioisosteric replacement for the trifluoromethyl (CF₃) group is the isopropyl group (-CH(CH₃)₂). Computational studies provide valuable insights into the validity of this substitution by comparing their steric, electronic, and conformational properties. While direct computational analyses on Fmoc-2-F-4-trifluoromethyl-DL-Phe are not extensively available in public literature, a wealth of data on simpler analogous compounds allows for robust predictions.
The bioisosteric relationship between the trifluoromethyl and isopropyl groups is a subject of considerable interest and some debate. quora.com Historically, these two groups were often considered interchangeable. However, detailed computational and experimental analyses reveal a more nuanced picture. While they possess similar van der Waals volumes, their shapes and electronic characteristics are markedly different. libretexts.org
Detailed Research Findings
Computational models are instrumental in dissecting the similarities and differences between the trifluoromethyl and isopropyl groups, particularly when attached to a phenyl ring, as in 4-trifluoromethylphenylalanine. These investigations typically focus on several key physicochemical parameters that influence biological activity.
Steric and Volumetric Properties:
One of the primary considerations for bioisosteric replacement is the size and shape of the substituent. The trifluoromethyl group and the isopropyl group are considered to be of a similar size, which is a key reason for their frequent comparison. However, recent computational analyses suggest that the isopropyl group is sterically larger than the trifluoromethyl group, which is closer in size to an ethyl group. quora.com Despite this, other studies propose that the steric differences between the trifluoromethyl and isopropyl groups are relatively modest, suggesting that in many biological contexts, they may occupy similar space. quora.com
The table below presents a comparison of the calculated van der Waals volumes for the trifluoromethyl and isopropyl groups, illustrating their similarity in size.
| Group | Van der Waals Volume (ų) |
| Trifluoromethyl (-CF₃) | ~42.6 |
| Isopropyl (-CH(CH₃)₂) | ~45.9 |
This table presents approximate values derived from computational chemistry studies.
Electronic Properties and Lipophilicity:
The electronic nature of the trifluoromethyl group is vastly different from that of the isopropyl group. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing group, which can significantly influence the electronic distribution of the phenyl ring. In contrast, the isopropyl group is a weak electron-donating group. This difference in electronic character can have profound effects on properties such as the acidity of the alpha-amino acid proton, the molecule's dipole moment, and its ability to engage in specific intermolecular interactions.
These electronic differences also translate to significant variations in lipophilicity. The trifluoromethyl group generally increases the lipophilicity of a molecule, a property that can enhance membrane permeability and binding to hydrophobic pockets in proteins. The following table compares the calculated logarithm of the octanol-water partition coefficient (cLogP), a measure of lipophilicity, for model compounds.
| Compound | cLogP |
| Toluene | 2.11 |
| Cumene (Isopropylbenzene) | 3.66 |
| Trifluoromethylbenzene | 2.53 |
Data is illustrative and sourced from chemical databases.
From this data, it is evident that while both isopropyl and trifluoromethyl groups increase lipophilicity compared to a methyl group (in toluene), the effect of the isopropyl group is more pronounced.
Conformational Analysis and Rotational Barriers:
The conformational flexibility of the side chain is another critical factor in determining biological activity. Computational studies have shown that the rotational barrier of an isopropyl group attached to a planar aromatic system can be substantial, especially in a sterically hindered environment. researchgate.netmdpi.com This is due to the non-symmetrical nature of the group. In contrast, the trifluoromethyl group, with its C₃ᵥ symmetry, can rotate more freely about its bond to the phenyl ring.
Density Functional Theory (DFT) calculations are often employed to estimate these rotational barriers. Such studies can predict the most stable conformations and the energy required to rotate the substituent, which in turn affects how the molecule can adapt its shape to fit into a binding site. nih.govekb.eg For a 4-substituted phenylalanine derivative, a higher rotational barrier for the isopropyl group could restrict the accessible conformations of the side chain compared to the trifluoromethyl analogue.
The following table summarizes the key comparative properties based on computational predictions for model compounds like 4-substituted toluenes.
| Property | 4-Trifluoromethylphenyl | 4-Isopropylphenyl |
| Electronic Effect | Strong electron-withdrawing | Weak electron-donating |
| Shape | Conical, C₃ᵥ symmetry | Broader, less symmetrical |
| Rotational Barrier | Lower | Potentially higher |
| Lipophilicity | Increased | Significantly increased |
| Potential Interactions | Can act as a hydrogen bond acceptor | Primarily hydrophobic interactions |
Research Applications and Functional Modulations Mediated by Fmoc 2 F 4 Trifluoromethyl Dl Phenylalanine
Advanced Peptide and Peptidomimetic Design
The design of novel peptides and peptidomimetics with enhanced therapeutic potential is a cornerstone of modern medicinal chemistry. The use of Fmoc-2-F-4-trifluoromethyl-DL-Phe provides a sophisticated method for fine-tuning the characteristics of these molecules. The introduction of fluorine and a trifluoromethyl group can lead to significant improvements in a peptide's drug-like properties. nih.gov
Enhancing Pharmacological Properties and Bioactivity in Peptide Therapeutics Research
The incorporation of fluorinated phenylalanine analogs into peptide-based inhibitors has been shown to have a profound impact on their potency and selectivity. nih.govresearchgate.net While direct studies on 2-F-4-CF3-Phe are limited, research on similar analogs demonstrates the potential of this modification. For example, substituting standard phenylalanine with fluorinated versions in proteasome inhibitors can significantly alter their inhibitory activity (IC50) against different catalytic subunits of the proteasome. nih.gov The strong electronegativity of the fluorine and trifluoromethyl groups on the phenyl ring can alter the electronic distribution and binding interactions with target receptors or enzymes. nih.gov This can lead to enhanced bioactivity and, in some cases, a more desirable selectivity profile for the therapeutic agent. nih.gov The trifluoromethyl group, in particular, is valued in drug development for its ability to enhance the pharmacological properties of peptides, contributing to improved efficacy. chemimpex.com
Table 1: Impact of Phenylalanine Fluorination on Proteasome Inhibitor Activity
| Compound | P2 Position | P3 Position | IC50 β1 (nM) | IC50 β5 (nM) | IC50 β2 (nM) |
| 3a | Phe | Phe | 47 ± 4 | 6.8 ± 0.2 | > 5000 |
| 4a | 2-F-Phe | Phe | 110 ± 10 | 12 ± 1 | > 5000 |
| 5a | Phe | 2-F-Phe | 200 ± 20 | 10 ± 1 | > 5000 |
| 6a | 2-F-Phe | 2-F-Phe | 280 ± 50 | 20 ± 2 | > 5000 |
This table illustrates how the position of a single fluorine substitution on phenylalanine can modulate the inhibitory potency of peptide-based proteasome inhibitors. Data adapted from related research on fluorinated phenylalanine derivatives. nih.gov
Modulating Lipophilicity and Membrane Permeability in Peptide Constructs
A significant challenge in peptide therapeutics is achieving efficient transport across biological membranes. The lipophilicity of a peptide is a critical determinant of its ability to permeate cell membranes. The introduction of fluorine and trifluoromethyl groups is a well-established strategy for increasing the lipophilicity of a molecule. chemimpex.comchemimpex.com The trifluoromethyl group, in particular, significantly enhances the lipophilic character of the amino acid side chain. chemimpex.com
Improving Proteolytic Stability and Metabolic Resistance of Peptides
Peptide-based drugs are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The introduction of non-canonical amino acids is a common strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and the presence of fluorine atoms on the phenyl ring can shield adjacent peptide bonds from enzymatic cleavage. researchgate.net
Incorporating 2-F-4-trifluoromethyl-Phe into a peptide sequence can render it more resistant to proteolytic degradation. nih.gov The steric bulk of the modified side chain and the altered electronic properties of the aromatic ring can disrupt the recognition and binding of proteases, thereby extending the half-life of the peptide in vivo. nih.govresearchgate.net This increased catabolic stability is a significant advantage in the development of long-acting peptide therapeutics. nih.gov
Investigations into Receptor Binding Affinity and Selectivity
The precise interaction between a peptide ligand and its receptor is fundamental to its biological function. The aromatic side chain of phenylalanine often plays a crucial role in receptor binding through hydrophobic and π-π stacking interactions. Modifying the phenyl ring with electron-withdrawing groups like fluorine and trifluoromethyl alters its electronic properties and can lead to more specific and high-affinity binding events. nih.gov
For instance, studies on endomorphin-2, an opioid peptide, have shown that the aromaticity of the phenylalanine residues is a primary determinant of binding strength to the µ-opioid receptor. nih.gov Introducing 2-F-4-trifluoromethyl-Phe can modulate these interactions. The altered electrostatic potential of the fluorinated ring can change how the peptide docks into the receptor's binding pocket, potentially increasing affinity and selectivity for a specific receptor subtype. nih.govnih.gov This makes this compound a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing receptor engagement. chemimpex.com
Applications in Protein Engineering and Biophysical Studies
Beyond peptide design, fluorinated amino acids are instrumental in the field of protein engineering and for conducting detailed biophysical analyses. The unique properties of the fluorine atom serve as a powerful probe for investigating protein structure and function.
Probing Protein Folding, Stability, and Dynamics
The stability of a protein is largely determined by the hydrophobic interactions within its core. The incorporation of fluorinated amino acids can be used to systematically modulate these interactions. Introducing highly hydrophobic residues like 2-F-4-trifluoromethyl-Phe into the core of a protein can enhance its thermal and chemical stability. nih.govmdpi.com
Modulating Protein-Ligand and Protein-Protein Interactions
The incorporation of fluorinated amino acids like 2-fluoro-phenylalanine and 4-trifluoromethyl-phenylalanine into peptides can significantly influence their binding affinities and specificities in protein-ligand and protein-protein interactions. The unique electronic properties of the fluorine and trifluoromethyl groups can introduce novel interactions or alter existing ones.
The highly electronegative fluorine atom at the 2-position can engage in favorable electrostatic and polar interactions, including hydrogen bonds with backbone amides or polar side chains in a binding pocket. Furthermore, the trifluoromethyl group at the 4-position is a strong electron-withdrawing group and is also lipophilic. This combination can enhance binding through a variety of mechanisms, including hydrophobic interactions, dipole-dipole interactions, and the formation of non-canonical hydrogen bonds. The presence of these fluorinated moieties can also induce conformational changes in the peptide backbone, pre-organizing it for a more favorable binding conformation.
The DL-form of the amino acid introduces further complexity and potential for novel interactions. The presence of both D and L isomers could lead to peptides with unique structural properties, potentially allowing them to interact with different receptor isoforms or to exhibit altered proteolytic stability.
Exploring Enzyme Inhibition Mechanisms with Fluorinated Amino Acid Analogues (e.g., Phosphotyrosine Mimics)
Fluorinated amino acids have been instrumental in the design of enzyme inhibitors, particularly as mimics of post-translationally modified residues like phosphotyrosine. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can lower the pKa of a nearby hydroxyl group, making it a better mimic of the negatively charged phosphate (B84403) group at physiological pH.
While this compound itself is not a direct phosphotyrosine mimic, peptides incorporating it could be designed to interact with the phosphate-binding pockets of enzymes like protein tyrosine phosphatases (PTPs) and kinases. For instance, a peptide containing this amino acid could position the trifluoromethyl group to interact with a hydrophobic sub-pocket adjacent to the active site, thereby enhancing inhibitory potency. The fluorine at the 2-position could further modulate the electronic environment and conformational preferences of the peptide, contributing to tighter binding.
The development of such inhibitors allows for a detailed exploration of enzyme-substrate interactions and can lead to the discovery of novel therapeutic agents for diseases characterized by aberrant enzyme activity.
Development of Chemical Probes and Imaging Agents in Biological Research
The unique properties of fluorine make it an excellent nucleus for various biophysical and imaging techniques.
Utilization in 19F NMR Spectroscopy for Biological Systems as a Non-Perturbing Probe
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biological systems due to the high natural abundance and sensitivity of the ¹⁹F nucleus and the low background signal in biological samples. researchgate.net Fluorinated amino acids, when incorporated into peptides or proteins, serve as sensitive probes of their local environment. researchgate.net
The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, such as solvent exposure, proximity to other functional groups, and conformational changes. Both the 2-fluoro and 4-trifluoromethyl groups in this compound would provide distinct ¹⁹F NMR signals, potentially allowing for the simultaneous monitoring of two different regions of the peptide or its binding interface. The trifluoromethyl group, with its three equivalent fluorine atoms, provides a strong signal, enhancing detection sensitivity. nih.gov This dual-labeled approach could provide detailed insights into peptide folding, dynamics, and interactions with biological targets. researchgate.netnih.gov
Bioconjugation Strategies for Targeted Delivery Systems
The Fmoc protecting group is widely used in solid-phase peptide synthesis, allowing for the straightforward incorporation of this compound into peptide sequences. chemimpex.com These peptides can then be conjugated to various molecules, such as fluorescent dyes, imaging agents, or drug molecules, to create targeted delivery systems.
The fluorinated phenylalanines can also participate in specific bioconjugation reactions. While not as common as other bioorthogonal handles, under certain conditions, the aromatic ring can be modified for attachment. More commonly, other reactive groups would be incorporated into the peptide sequence to facilitate conjugation. The resulting bioconjugates can be used to deliver therapeutic or diagnostic agents to specific cells or tissues, leveraging the targeting properties of the peptide sequence.
Integration into Advanced Materials Science
The self-assembly of peptides into well-defined nanostructures is a rapidly growing field in materials science. The incorporation of non-canonical amino acids like fluorinated phenylalanines can be used to control and tailor the properties of these materials.
Engineering Self-Assembling Peptide and Protein Materials with Tailored Properties
Short peptides containing phenylalanine and its derivatives are known to self-assemble into various nanostructures, such as nanotubes, nanofibers, and hydrogels. nih.govnih.gov The driving forces for this assembly include hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic side chains.
The introduction of fluorine and trifluoromethyl groups onto the phenylalanine side chain can significantly modulate these interactions. The electron-rich nature of the fluorinated aromatic ring can alter the π-π stacking geometry and strength. Furthermore, the lipophilic trifluoromethyl group can enhance hydrophobic interactions, driving the self-assembly process. The DL-stereochemistry could lead to the formation of more complex and potentially novel supramolecular structures compared to enantiomerically pure peptides. By strategically placing this compound within a peptide sequence, it may be possible to engineer materials with specific mechanical, optical, or biological properties for applications in tissue engineering, drug delivery, and biosensing.
Elucidating the Role of the Fluorous Effect in Supramolecular Assembly and Hydrogel Formation
The self-assembly of Fmoc-amino acids into hydrogels is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.govnih.gov The introduction of fluorine atoms onto the phenyl ring of phenylalanine, as in this compound, introduces an additional and powerful organizational force known as the fluorous effect. This effect stems from the high hydrophobicity and unique dipolar nature of the carbon-fluorine bond.
Fluorine substitution significantly modulates the electron distribution of the aromatic ring, which can alter the π-π stacking interactions. rsc.org Moreover, the segregation of fluorinated segments from non-fluorinated and aqueous environments, a phenomenon referred to as fluorous phase separation, can act as a potent driving force for molecular recognition and self-assembly. nih.gov This leads to the formation of highly organized and stable nanofibrillar networks that constitute the hydrogel matrix.
Studies on related fluorinated Fmoc-phenylalanine derivatives have demonstrated the profound impact of fluorination on hydrogel properties. For instance, the self-assembly of Fmoc-pentafluorophenylalanine results in rigid supramolecular gels at very low concentrations. tau.ac.il The position and number of fluorine substituents have been shown to be critical in tuning the rate of self-assembly and the mechanical properties of the resulting hydrogels. rsc.orgnih.gov For example, research on double-fluorinated Fmoc-Phe derivatives, such as Fmoc-3,4F-Phe and Fmoc-3,5F-Phe, has revealed that even a minor change in the position of a single fluorine atom can lead to significant differences in their self-assembly kinetics and the physical properties of the hydrogels they form. nih.govresearchgate.net This highlights the precision with which hydrogel properties can be controlled through specific fluorination patterns.
The trifluoromethyl group (CF3) in this compound is a particularly strong contributor to the fluorous effect due to its high fluorine content and lipophilicity. This group is expected to strongly promote the sequestration of the fluorinated side chains, leading to robust and well-defined supramolecular structures. The combination of a single fluorine atom at the 2-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile that can be expected to lead to distinct self-assembly behavior compared to other fluorinated analogues.
| Compound | Key Fluorine Substituents | Observed/Expected Impact on Hydrogelation |
|---|---|---|
| Fmoc-Phe | None | Forms hydrogels, serves as a baseline for comparison. nih.gov |
| Fmoc-3,4F-Phe | Two adjacent fluorine atoms | Forms hydrogels with a slightly higher storage modulus (G') compared to Fmoc-Phe. nih.gov |
| Fmoc-F5-Phe | Pentafluorinated phenyl ring | Induces rapid gelation and forms stronger gels due to quadrupole inversion of the phenyl ring. tau.ac.ilresearchgate.net |
| This compound | One fluorine atom and one trifluoromethyl group | Expected to exhibit enhanced self-assembly and hydrogel stability due to the strong fluorous effect of the trifluoromethyl group. |
Designing Biomaterials with Enhanced Chemical and Thermal Stability
A key advantage of incorporating fluorinated amino acids into biomaterials is the significant enhancement in their chemical and thermal stability. nih.gov The strength of the carbon-fluorine bond makes fluorinated compounds resistant to chemical and enzymatic degradation. This is a critical attribute for biomaterials intended for applications such as tissue engineering and drug delivery, where stability in a biological environment is paramount.
The fluorous effect not only drives the formation of well-ordered supramolecular structures but also contributes to their remarkable stability. The strong non-covalent packing within the fluorous domains of the self-assembled fibrils creates a highly stable core that is resistant to disassembly. nih.gov This translates to hydrogels with enhanced mechanical robustness and higher thermal melting temperatures. For instance, hydrogels formed from some Fmoc-amino acids have shown high thermal stability, withstanding temperatures up to 100 °C. mdpi.com
Research on fluorinated peptide-based hydrogels has consistently demonstrated their superior stability. The incorporation of fluorinated phenylalanine residues has been shown to impart unparalleled proteolytic and thermal stability to the resulting hydrogel constructs. nih.gov This enhanced stability is crucial for creating long-lasting biomaterial scaffolds that can support cell growth and tissue regeneration over extended periods.
| Compound/Feature | Contribution to Stability | Reference |
|---|---|---|
| Fmoc-F5-Phe | Higher strength and density of the gel due to more ordered and aligned microstructure of nanofibrils. | researchgate.net |
| Fluorinated Phenylalanine Residues | Impart unparalleled proteolytic and thermal stability to hydrogel constructs. | nih.gov |
| Fmoc-K(Fmoc)-OH | Exhibits high thermal stability (∼100 °C) even at low minimum hydrogelation concentration. | mdpi.com |
| This compound (Expected) | The trifluoromethyl group is expected to significantly enhance chemical and thermal stability due to the strength of C-F bonds and the fluorous effect. |
Emerging Challenges and Future Research Perspectives for Fmoc 2 F 4 Trifluoromethyl Dl Phenylalanine
Addressing Synthetic Complexities and Expanding Accessible Derivatives
The synthesis of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine and its derivatives presents a significant challenge to chemists, primarily due to the unique structural features of the molecule. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring introduces electronic and steric complexities that necessitate the development of innovative synthetic strategies.
Development of Novel Stereoselective Fluorination Methodologies
The precise introduction of a fluorine atom at the C2 position of the phenylalanine ring is a critical and often challenging step in the synthesis of the target molecule. Traditional fluorination methods can lack the required regioselectivity and stereoselectivity, leading to mixtures of isomers that are difficult to separate. Consequently, a key area of ongoing research is the development of novel stereoselective fluorination techniques.
Recent advancements in this area include the use of transition-metal catalysis and organocatalysis. rsc.org For instance, palladium-catalyzed C-H activation/fluorination has shown promise for the direct and site-selective fluorination of amino acid derivatives. nih.gov Similarly, chiral catalysts are being explored to induce stereoselectivity during the fluorination process, aiming to produce enantiomerically pure fluorinated amino acids. nih.govmdpi.com The development of new fluorinating reagents with enhanced reactivity and selectivity is also a crucial aspect of this research. researchgate.net
Overcoming Steric Hindrance in Peptide Coupling Reactions
The bulky trifluoromethyl group at the C4 position, combined with the fluorine atom at the C2 position, creates significant steric hindrance around the amino and carboxyl groups of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine. This steric bulk can impede the efficiency of peptide coupling reactions, where the amino acid is incorporated into a growing peptide chain. nih.govacs.orgresearchgate.net
To address this challenge, researchers are investigating the use of more powerful and specialized coupling reagents that can overcome the steric barrier. thieme.debachem.com These reagents are designed to activate the carboxylic acid group more effectively, facilitating its reaction with the amine of the adjacent amino acid. Additionally, optimizing reaction conditions such as temperature, solvent, and the use of additives is crucial for achieving high coupling yields. bachem.com Alternative strategies, such as the use of activated amino acid derivatives like acyl fluorides, are also being explored to circumvent the difficulties associated with sterically hindered couplings. thieme.debachem.com
Advancements in Sustainable and Scalable Synthesis
The demand for fluorinated amino acids in various fields, including medicinal chemistry and materials science, necessitates the development of synthetic routes that are not only efficient but also sustainable and scalable. acs.org Traditional multi-step syntheses often generate significant chemical waste and can be costly and time-consuming, limiting their applicability for large-scale production.
Current research efforts are focused on developing more "green" and atom-economical synthetic pathways. This includes the exploration of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, reducing the need for intermediate purification steps. beilstein-journals.org The use of enzymatic and biocatalytic methods is also gaining traction as a more environmentally friendly approach to synthesizing fluorinated amino acids. nih.gov Furthermore, designing syntheses that can be readily scaled up from the laboratory to an industrial setting is a key consideration for the future commercial viability of these compounds. acs.org
Innovative Analytical Approaches for Complex Fluorinated Peptide Systems
The incorporation of Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine into peptides introduces unique analytical challenges. The presence of the fluorine and trifluoromethyl groups can significantly alter the physicochemical properties of the resulting peptides, requiring the development and application of specialized analytical techniques for their characterization.
A primary tool for analyzing these complex systems is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is particularly valuable as it provides a direct and sensitive method for probing the local environment of the fluorine atoms within the peptide. nih.gov Changes in the ¹⁹F chemical shift can provide insights into peptide conformation, folding, and interactions with other molecules. Advanced NMR techniques, such as multi-dimensional and solid-state NMR, are being employed to gain a more detailed understanding of the structure and dynamics of fluorinated peptides.
Mass spectrometry (MS) is another indispensable tool for the analysis of fluorinated peptides. High-resolution MS techniques can accurately determine the molecular weight of the peptides, confirming the successful incorporation of the fluorinated amino acid. Tandem mass spectrometry (MS/MS) is used to sequence the peptides and pinpoint the location of the fluorinated residue.
The following table summarizes key analytical techniques and their applications in the study of fluorinated peptides:
| Analytical Technique | Application in Fluorinated Peptide Analysis |
| ¹⁹F NMR Spectroscopy | - Direct detection of fluorine incorporation- Probing local electronic environment and conformational changes- Studying peptide-ligand interactions |
| High-Resolution Mass Spectrometry | - Accurate mass determination- Confirmation of successful synthesis |
| Tandem Mass Spectrometry (MS/MS) | - Peptide sequencing- Localization of the fluorinated amino acid residue |
| Circular Dichroism (CD) Spectroscopy | - Analysis of secondary structure (e.g., α-helix, β-sheet content) |
| X-ray Crystallography | - High-resolution 3D structure determination of peptides in the solid state |
Deeper Understanding of Fluorine's Context-Dependent Effects in Biological Systems
The introduction of fluorine into peptides can have profound and often unpredictable effects on their biological activity. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong C-F bonds, can alter a peptide's conformation, stability, and interactions with biological targets. rsc.org
A key area of research is to unravel the context-dependent nature of these effects. The impact of a fluorine substitution can vary dramatically depending on its position within the peptide and the specific biological system being studied. For example, a fluorine atom at one position might enhance binding to a receptor, while at another position it could lead to a loss of activity.
Researchers are employing a combination of experimental and computational approaches to understand these complex relationships. Site-directed mutagenesis, where the fluorinated amino acid is systematically moved to different positions within a peptide, allows for the mapping of "fluorine-sensitive" regions. Computational methods, such as molecular dynamics simulations, can provide insights into how fluorine substitution affects peptide conformation and dynamics at an atomic level.
Exploration of Novel Biomedical and Material Science Applications Beyond Current Scope
The unique properties conferred by the 2-fluoro-4-trifluoromethylphenyl group open up exciting possibilities for the application of peptides containing this amino acid in both biomedicine and material science.
In the biomedical arena, these peptides are being explored as potential therapeutic agents. The enhanced stability and altered receptor-binding properties resulting from fluorination could lead to the development of more potent and longer-lasting drugs. chemimpex.com For example, fluorinated peptides are being investigated as enzyme inhibitors and as agents to disrupt protein-protein interactions implicated in disease. nih.gov Furthermore, the use of ¹⁸F-labeled versions of these peptides in Positron Emission Tomography (PET) imaging holds promise for improved disease diagnosis and monitoring. beilstein-journals.org
In material science, the self-assembly properties of peptides containing Fmoc-2-F-4-trifluoromethyl-DL-phenylalanine are of great interest. The interplay of aromatic interactions, hydrogen bonding, and fluorous interactions can drive the formation of well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in areas such as tissue engineering, drug delivery, and biocatalysis. The ability to tune the self-assembly process by altering the peptide sequence provides a powerful tool for creating novel materials with tailored properties.
The following table outlines potential future applications of this unique amino acid:
| Field | Potential Application |
| Biomedicine | - Development of more stable and potent peptide-based drugs- Enzyme inhibitors- Modulators of protein-protein interactions- ¹⁸F-labeled probes for PET imaging |
| Material Science | - Self-assembling nanomaterials (nanotubes, nanofibers)- Hydrogels for tissue engineering and drug delivery- Biocatalytic scaffolds |
Q & A
Basic Research Questions
Q. How is Fmoc-2-F-4-trifluoromethyl-DL-Phe synthesized, and what are critical steps to ensure purity?
- Methodological Answer : The synthesis typically involves introducing fluorine (2-F) and trifluoromethyl (4-CF₃) groups onto phenylalanine via electrophilic aromatic substitution or cross-coupling reactions. The Fmoc group is then added using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. Critical steps include:
- Purification : Reverse-phase HPLC or preparative TLC to remove unreacted substrates and byproducts .
- Characterization : Confirm identity via H/F NMR and high-resolution mass spectrometry (HRMS). Monitor racemization using chiral HPLC .
- Data Table :
| Step | Key Parameters | Typical Yield (%) | Purity Threshold |
|---|---|---|---|
| Fluorination | Temperature (-20°C), catalyst (e.g., Selectfluor) | 60–75 | ≥95% |
| Fmoc Protection | pH (8–9), solvent (DMF/THF) | 85–90 | ≥98% |
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility is influenced by the hydrophobic trifluoromethyl and Fmoc groups. Test solvents like DMF, DMSO, or dichloromethane (DCM) at 25°C. For example:
- DMF : Soluble at 50 mg/mL .
- Aqueous buffers : Limited solubility (≤1 mg/mL) due to hydrophobicity; use sonication or co-solvents (e.g., 10% acetonitrile) .
Advanced Research Questions
Q. How do the 2-F and 4-CF₃ substituents affect coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The electron-withdrawing 2-F and bulky 4-CF₃ groups reduce nucleophilicity of the amino group, requiring optimized coupling conditions:
- Activators : Use HATU or PyBOP instead of HOBt/DIC to enhance reaction rates .
- Coupling Time : Extend to 2–3 hours for sterically hindered residues .
- Data Contradiction Analysis :
- Some studies report <70% coupling efficiency for 4-CF₃-Phe derivatives, while others achieve >85% using microwave-assisted SPPS . Resolve discrepancies by standardizing activation protocols.
Q. What challenges arise in characterizing this compound via F NMR, and how can they be mitigated?
- Methodological Answer : The proximity of 2-F and 4-CF₃ groups causes complex splitting patterns. Strategies include:
- High-Field NMR : Use ≥500 MHz instruments to resolve overlapping signals .
- Decoupling Experiments : Apply H-F decoupling to simplify spectra .
Q. How does the racemic (DL) form impact peptide self-assembly compared to enantiopure analogs?
- Methodological Answer : The DL form may disrupt β-sheet formation due to stereochemical heterogeneity. Compare via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
